Ethyl-(2-iodo-benzyl)-amine

Description

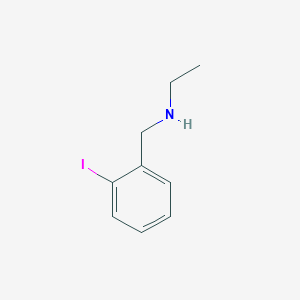

Ethyl-(2-iodo-benzyl)-amine is an aromatic amine derivative characterized by a benzyl group substituted with an iodine atom at the ortho position and an ethylamine side chain.

Properties

IUPAC Name |

N-[(2-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKNTRPGCMWOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(2-iodo-benzyl)-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-iodo benzyl alcohol. This can be achieved by iodination of benzyl alcohol using iodine and a suitable oxidizing agent.

Formation of this compound: The 2-iodo benzyl alcohol is then reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl-(2-iodo-benzyl)-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The benzyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and alkyl halides.

Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

Major Products:

Substitution Reactions: Products include ethyl-(2-hydroxy-benzyl)-amine, ethyl-(2-amino-benzyl)-amine, and ethyl-(2-alkyl-benzyl)-amine.

Oxidation Reactions: Products include imines and nitriles.

Reduction Reactions: Products include cyclohexyl derivatives of this compound.

Scientific Research Applications

Ethyl-(2-iodo-benzyl)-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl-(2-iodo-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate signaling pathways and biochemical processes, resulting in its observed activities.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Ethyl-(2-iodo-benzyl)-amine belongs to a class of halogenated benzylamines. Key comparisons include:

*IC50 value from a multitarget compound containing a 2-iodo-benzyl moiety (e.g., compound 49b in ).

Key Findings :

- Iodine vs. However, steric hindrance from iodine may reduce flexibility in enzyme-active sites compared to smaller halogens like Cl or Br .

- Methoxy vs. Iodo : Ethyl-(2-methoxy-benzyl)-amine lacks halogen-based interactions but engages in hydrogen bonding via the methoxy group, which is critical for AChE recognition .

Amine-Substituent Variations

The ethylamine group in this compound can be replaced with other substituents:

Key Findings :

- Ethyl vs.

- Methylamine Analogs : Smaller substituents like methyl may enhance solubility but reduce hydrophobic interactions in target binding.

Functionalized Derivatives

This compound can be modified with additional functional groups:

Key Findings :

- Acetic Acid Derivative : The carboxylic acid group introduces negative charge at physiological pH, improving water solubility and enabling ionic interactions with targets .

- Ethanol Derivative: The hydroxyl group facilitates hydrogen bonding, which may improve binding affinity in hydrophilic environments.

Aromatic Ring Modifications

Replacing the benzyl ring with heteroaromatic systems alters electronic properties:

| Compound | Aromatic System | Key Differences from Benzyl | Applications | References |

|---|---|---|---|---|

| 2-(5-Bromopyrimidin-2-YL)ethylamine | Pyrimidine | Electron-deficient, planar structure | Kinase inhibition, antiviral agents | |

| This compound | Benzyl | Electron-rich, halogen bonding capability | AChE inhibition, CNS-targeted drugs |

Key Findings :

- Pyrimidine vs. Benzyl : Pyrimidine-based analogs engage in π-π stacking and hydrogen bonding via nitrogen atoms, whereas the iodobenzyl group relies on halogen bonding and hydrophobic interactions .

Biological Activity

Ethyl-(2-iodo-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, a benzyl moiety with an iodine substituent, and an amine functional group. Its molecular formula is with a molecular weight of approximately 234.08 g/mol. The iodine atom enhances the compound's reactivity, making it valuable for various synthetic applications in organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the microbial growth) ranging from 15 to 30 µM against Gram-positive bacteria, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis (programmed cell death) in cancer cell lines. A notable study found that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom plays a crucial role in enhancing binding affinity to these targets, thereby influencing various biochemical processes. It has been suggested that the compound may act as an inhibitor of key enzymes involved in cancer progression, although further research is needed to elucidate the precise mechanisms involved.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzylamine | Lacks iodine; simpler structure | Different reactivity and applications |

| Ethylbenzylamine | Similar structure without iodine | Altered chemical properties due to absence of iodine |

| 2-Iodoaniline | Contains iodine but lacks ethyl group | Different reactivity patterns compared to this compound |

These comparisons highlight how the presence of both an ethyl group and an iodine atom contributes to the distinct biological activities observed in this compound .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (15-30 µM) compared to standard antibiotics.

- Cancer Cell Apoptosis : In a laboratory setting, this compound was tested on MCF-7 breast cancer cells, resulting in a marked reduction in cell viability and induction of apoptosis through caspase activation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.